REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[O:4][C:5]([O:7][CH3:8])=[O:6].[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:12]=[C:11]([F:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:3]=1[O:4][C:5]([O:7][CH3:8])=[O:6]
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Name
|
|
Quantity
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110 g
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Type
|
reactant
|
Smiles
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BrC1=C(OC(=O)OC)C=CC(=C1)F
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Name
|
|
Quantity
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30 g
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Type
|
reactant
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Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Type
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CUSTOM
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Details
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lower, and the mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise at 5° C.
|
Type
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ADDITION
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Details
|
The reaction mixture was poured onto ice
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Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC(=O)OC)C=C(C(=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.43 mol | |
AMOUNT: MASS | 126 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |